2-Methoxy-3(or 5)-methylpyrazine
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Overview
Description
2-Methoxy-3(or 5)-methylpyrazine is a heterocyclic aromatic organic compound that belongs to the class of methoxypyrazines. These compounds are known for their distinct odor and are often found in various natural sources, including plants and foods. The presence of a methoxy group and a methyl group on the pyrazine ring contributes to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3(or 5)-methylpyrazine typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization. One common method is the reaction of this compound with glyoxal or glyoxylic acid in the presence of ammonia or primary amines. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3(or 5)-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazines.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as dimethylamine or other secondary amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Amino-substituted pyrazines.
Scientific Research Applications
2-Methoxy-3(or 5)-methylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in plant signaling and as a pheromone in insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 2-Methoxy-3(or 5)-methylpyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, it can act as a ligand for certain olfactory receptors, triggering sensory responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-isobutylpyrazine
- 2-Methoxy-3,5-dimethylpyrazine
- 2-Methoxy-3-isopropylpyrazine
Uniqueness
2-Methoxy-3(or 5)-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and sensory properties. Compared to other methoxypyrazines, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methoxy-3-methylpyrazine;2-methoxy-5-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8N2O/c1-5-3-8-6(9-2)4-7-5;1-5-6(9-2)8-4-3-7-5/h2*3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEKWGBOPHATMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)OC.CC1=NC=CN=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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